molecular formula C13H10BrNO B1532298 2-(3-Bromobenzoyl)-6-methylpyridine CAS No. 1187170-38-2

2-(3-Bromobenzoyl)-6-methylpyridine

Cat. No. B1532298
M. Wt: 276.13 g/mol
InChI Key: KJYOTHTVVDAHIR-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name, and structural formula.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).


Scientific Research Applications

Crystal Structure and Molecular Interactions

The study of molecular and crystal structures of organic acid–base salts derived from 2-amino-6-methylpyridine and various methylbenzoic acids provides insights into the formation of supramolecular architectures involving 2-amino-6-methylpyridinium moieties. These structures showcase the role of noncovalent interactions, such as hydrogen bonding, in stabilizing complex molecular frameworks, which could be relevant for understanding and designing materials with specific properties (Thanigaimani et al., 2015).

Electrocatalytic Carboxylation

The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid medium demonstrates an innovative approach to synthesizing 6-aminonicotinic acid. This process highlights the potential of using 2-(3-Bromobenzoyl)-6-methylpyridine derivatives in carbon dioxide fixation and the synthesis of valuable organic compounds (Feng et al., 2010).

Spin-Crossover Iron(II) Complexes

The synthesis of spin-crossover Iron(II) complexes using ligands derived from 2-methylimidazol-4-yl-methylideneamino-2-ethylpyridine, which could be structurally related to 2-(3-Bromobenzoyl)-6-methylpyridine, showcases the potential of such compounds in creating materials with switchable magnetic properties. These findings could have implications for the development of molecular electronics and sensors (Nishi et al., 2010).

Synthesis of Imidazo[1,2-a]pyridines

The synthesis of imidazopyridines, which can be derived from pyridine-based compounds like 2-(3-Bromobenzoyl)-6-methylpyridine, is critical in medicinal chemistry due to their broad range of applications. This synthesis, employing various strategies such as condensation and multicomponent reactions, underscores the versatility of pyridine derivatives in the creation of pharmacologically active compounds (Bagdi et al., 2015).

Safety And Hazards

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Future Directions

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Please consult with a qualified professional or refer to a trusted source for specific information on “2-(3-Bromobenzoyl)-6-methylpyridine”.


properties

IUPAC Name

(3-bromophenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c1-9-4-2-7-12(15-9)13(16)10-5-3-6-11(14)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYOTHTVVDAHIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301248814
Record name (3-Bromophenyl)(6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301248814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromobenzoyl)-6-methylpyridine

CAS RN

1187170-38-2
Record name (3-Bromophenyl)(6-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187170-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromophenyl)(6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301248814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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